Homocarbonyltopsentin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It interacts with the pentaloop conformations of TSL2 and promotes a shift to triloop conformations .
- One of its notable effects is enhancing SMN2 exon 7 (E7) splicing .
- The compound has a molecular weight of 370.36 g/mol and the chemical structure is shown below: !PK4C9 Chemical Structure
PK4C9: , is a small-molecule compound that binds to a specific RNA target called .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for PK4C9 are not widely documented in the available literature. it is synthesized through chemical processes.
- For industrial production, further research and development would be necessary to optimize large-scale synthesis.
Chemical Reactions Analysis
- PK4C9 is involved in RNA splicing modulation, which is a specific type of chemical reaction.
- Common reagents and conditions used in its synthesis are not explicitly reported, but further investigations could reveal more details.
- The major product formed from PK4C9’s interaction with TSL2 is the promotion of triloop conformations, leading to enhanced E7 splicing.
Scientific Research Applications
- PK4C9’s primary application lies in RNA splicing modulation .
- It has potential implications in spinal muscular atrophy (SMA) research, as it affects the SMN2 gene .
- Further studies may explore its use in other areas of biology, medicine, and industry.
Mechanism of Action
- PK4C9 likely exerts its effects by binding to the 5’ splice site of SMN2 exon 7.
- NMR and molecular dynamics studies suggest that PK4C9 improves the accessibility of this splice site by stabilizing a triloop structure of TSL2 .
Comparison with Similar Compounds
- PK4C9’s uniqueness lies in its specific interaction with TSL2 and its role in RNA splicing modulation.
- Similar compounds are not explicitly listed, but further research could identify related molecules.
Properties
IUPAC Name |
[2-(6-hydroxy-1H-indole-3-carbonyl)-1H-imidazol-5-yl]-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c26-11-5-6-13-15(9-23-17(13)7-11)20(28)21-24-10-18(25-21)19(27)14-8-22-16-4-2-1-3-12(14)16/h1-10,22-23,26H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCVQVIMGSWRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.